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Compound of Interest

Compound Name: Doxifluridine-d2

Cat. No.: B1502062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Doxifluridine-d2, a deuterated analog of

the antineoplastic agent Doxifluridine. The guide will focus on the precise location of the

deuterium labels, supported by available chemical data, and will delve into the analytical

methods used for its characterization and its metabolic pathway.

Introduction to Doxifluridine and Deuterium
Labeling
Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog prodrug.[1] It

is converted in the body to the active anticancer agent 5-fluorouracil (5-FU), which then inhibits

DNA synthesis, particularly in rapidly dividing cancer cells.[2] Deuterium labeling involves the

strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D).

This substitution can alter the pharmacokinetic profile of a drug, often by slowing down its

metabolism, which can lead to improved therapeutic efficacy and safety.[3][4]

Position of Deuterium Labeling in Doxifluridine-d2
Based on data from multiple chemical suppliers, Doxifluridine-d2 has the molecular formula

C₉H₉D₂FN₂O₅ and the CAS number 84258-25-3.[5] The structural information, particularly the
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LINK--C([2H])[2H], definitively indicates that the two deuterium atoms are located on the methyl

group at the 5'-position of the ribose sugar moiety.

This specific placement of deuterium atoms is critical as it is away from the sites of enzymatic

conversion to 5-FU, thus preserving the prodrug's activation mechanism while potentially

influencing its metabolic stability at other sites.

Table 1: Chemical Identifiers for Doxifluridine-d2

Identifier Value Source(s)

Chemical Name
5'-Deoxy-5-fluorouridine-5',5'-

d2
Inferred from structure

CAS Number 84258-25-3

Molecular Formula C₉H₉D₂FN₂O₅

Molecular Weight 248.20 g/mol

SMILES

O[C@H]1--INVALID-LINK--

([H])O--INVALID-LINK--C([2H])

[2H]

Experimental Characterization
Doxifluridine-d2 is primarily used as an internal standard for quantitative analysis by Nuclear

Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-

MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The characterization of this

deuterated standard relies on these analytical techniques to confirm its identity, purity, and the

position of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of Doxifluridine-d2, the signal corresponding to the 5'-

methyl protons would be significantly diminished or absent compared to the spectrum of

unlabeled Doxifluridine. The integration of the remaining proton signals would be consistent

with the rest of the molecule.
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²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift

corresponding to the 5'-methyl group, providing direct evidence of the deuterium labeling at

this position.

Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the incorporation of deuterium. The

molecular ion peak in the mass spectrum of Doxifluridine-d2 would be observed at a mass-to-

charge ratio (m/z) that is two units higher than that of unlabeled Doxifluridine, reflecting the

presence of two deuterium atoms.

Table 2: Expected Mass Spectrometry Data for Doxifluridine and Doxifluridine-d2

Compound Molecular Formula
Exact Mass
(Monoisotopic)

Expected [M+H]⁺
(m/z)

Doxifluridine C₉H₁₁FN₂O₅ 246.0652 247.0730

Doxifluridine-d2 C₉H₉D₂FN₂O₅ 248.0777 249.0855

Metabolic Pathway of Doxifluridine
The primary metabolic pathway of Doxifluridine involves its conversion to 5-fluorouracil (5-FU).

This bioactivation is a critical step for its anticancer activity.
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Caption: Metabolic activation of Doxifluridine to its active metabolites.
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Doxifluridine is a direct precursor to 5-FU. It is also a metabolite in the more complex metabolic

cascade of Capecitabine, where 5'-Deoxy-5-fluorocytidine is first converted to Doxifluridine.

The subsequent conversion of Doxifluridine to 5-FU is catalyzed by the enzyme thymidine

phosphorylase. 5-FU is then further metabolized to 5-fluorouridine monophosphate (FUMP)

and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which exert their cytotoxic effects by

inhibiting thymidylate synthase and being incorporated into RNA and DNA.

Synthesis of Doxifluridine
While a specific, detailed synthesis protocol for Doxifluridine-d2 is not readily available in the

public domain, the general synthesis of Doxifluridine involves the modification of a uridine

precursor. A common route involves the selective deoxygenation of the 5'-hydroxyl group of a

protected 5-fluorouridine derivative.

The synthesis of the deuterated analog would likely involve the use of a deuterated reducing

agent at the appropriate step to introduce the deuterium atoms at the 5'-position.
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Caption: A plausible synthetic workflow for Doxifluridine-d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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